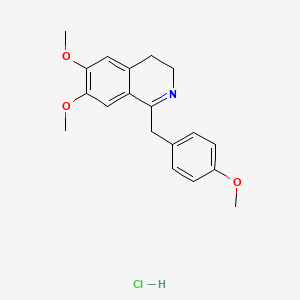

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is a synthetic organic compound belonging to the isoquinoline class of alkaloids. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy groups and a p-methoxybenzyl moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with appropriate reagents under controlled conditions. One common method involves the use of nitroalkanes in the presence of a catalyst to facilitate the formation of the dihydroisoquinoline core . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines. These products can have different biological and chemical properties, making them useful in further research and applications.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the study of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

- 1-Methyl-3,4-dihydroisoquinoline

- 2-(3,4-Dimethoxyphenyl)ethan-1-amine

Uniqueness

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline hydrochloride (DMPI) is a compound with significant biological activity attributed to its isoquinoline structure. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22ClNO3

- Molecular Weight : Approximately 347.84 g/mol

- Structure : The compound features a bicyclic isoquinoline core with methoxy substitutions at positions 6 and 7, and a p-methoxybenzyl group at position 1. This unique substitution pattern is believed to enhance its biological properties compared to simpler isoquinoline derivatives.

Biological Activities

Research indicates that DMPI exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems and muscle contractility.

Neurotransmitter Interaction

Studies have shown that DMPI interacts with various neurotransmitter receptors, influencing smooth muscle contractility:

- Calcium Channel Modulation : DMPI has been observed to modulate L-type calcium channels, impacting calcium currents and muscle contractions. At concentrations of 25 to 100 μM, it significantly affects spontaneous contractile activity in smooth muscle tissues .

- 5-HT Receptor Activity : Immunohistochemical tests indicated a reduction in the activity of serotonin receptors (5-HT2A and 5-HT2B) in smooth muscle cells when treated with DMPI. This suggests that DMPI may play a role in serotonin-mediated physiological processes .

Contractile Activity Studies

In experimental settings involving isolated smooth muscle tissues from guinea pigs and rats, DMPI demonstrated the following effects:

- Contraction Strength Reduction : The compound reduced the strength of calcium-dependent contractions by approximately 31.6% compared to acetylcholine-induced contractions at similar concentrations .

- Reversibility of Effects : The changes in contractility were reversible, indicating that DMPI does not permanently alter muscle function but modulates it based on receptor interaction .

Comparative Analysis with Related Compounds

The biological activity of DMPI can be compared with other isoquinoline derivatives. Below is a table summarizing key compounds with similar structures and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrabenazine | Isoquinoline core; used for Huntington's disease | Approved drug with specific therapeutic indications |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Lacks p-methoxybenzyl group | Simpler structure; potential for different biological activity |

| Isoquinoline | Basic structure without additional functional groups | Foundational scaffold for many derivatives |

The unique substitution pattern of DMPI may enhance its biological activity compared to these simpler compounds.

Case Studies and Experimental Findings

- Study on Smooth Muscle Contractility :

-

Receptor Interaction Analysis :

- In vitro experiments demonstrated that DMPI's interaction with muscarinic acetylcholine receptors (mAChRs) influenced spontaneous contractions in smooth muscle. Specific antagonists targeting M3 mAChR showed a significant decrease in contractile response when used alongside DMPI, suggesting targeted receptor activity .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12H,8-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBDPUSODLZRIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.